molecular formula C20H12BrClN2O2 B13145302 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone CAS No. 52222-30-7

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone

Cat. No.: B13145302
CAS No.: 52222-30-7
M. Wt: 427.7 g/mol
InChI Key: MHCBWGDHCLKTPC-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone is a complex organic compound with a unique structure that includes an anthraquinone core substituted with amino, bromo, and chloroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone typically involves multi-step organic reactions. One common method includes the bromination of 1-aminoanthraquinone followed by the substitution reaction with 3-chloroaniline. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-bromoanthraquinone: Lacks the chloroanilino group, making it less versatile in certain applications.

    1-Amino-4-(3-chloroanilino)anthraquinone: Lacks the bromo group, which can affect its reactivity and applications.

    2-Bromo-4-(3-chloroanilino)anthraquinone:

Uniqueness

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .

Properties

CAS No.

52222-30-7

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

1-amino-2-bromo-4-(3-chloroanilino)anthracene-9,10-dione

InChI

InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-5-3-4-10(22)8-11)16-17(18(14)23)20(26)13-7-2-1-6-12(13)19(16)25/h1-9,24H,23H2

InChI Key

MHCBWGDHCLKTPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)Cl)Br)N

Origin of Product

United States

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